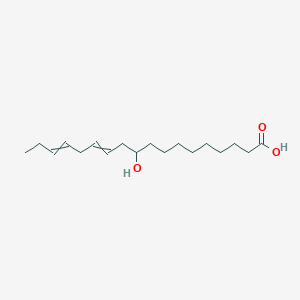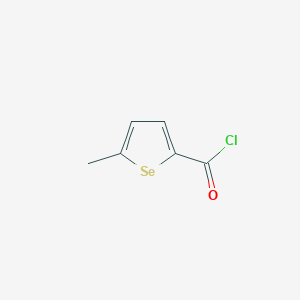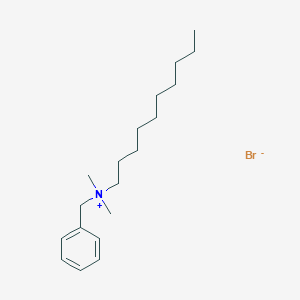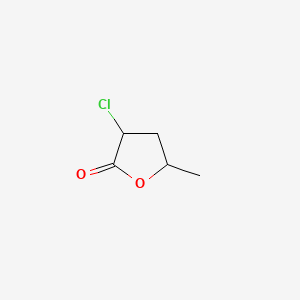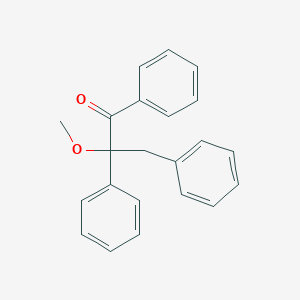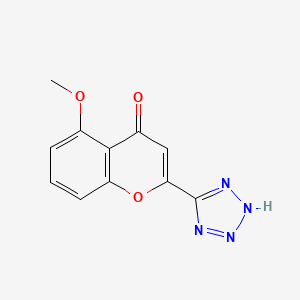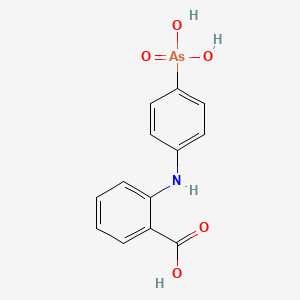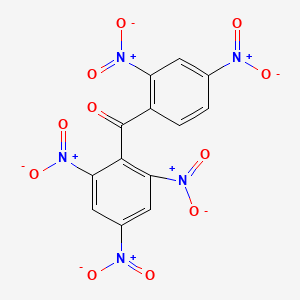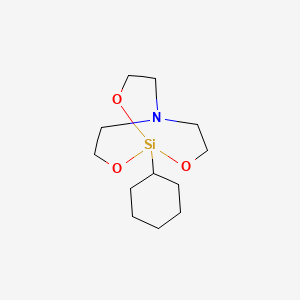
1-Cyclohexylsilatrane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Cyclohexylsilatrane typically involves the reaction of cyclohexylamine with trialkoxysilanes under controlled conditions. One common method includes the use of cyclohexylamine and triethoxysilane in the presence of a catalyst such as titanium tetrachloride . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the formation of the silatrane structure .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
1-Cyclohexylsilatrane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted silatranes.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various silane, silanol, and siloxane derivatives.
科学研究应用
1-Cyclohexylsilatrane has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Studies have explored its potential as a bioactive compound with applications in drug delivery and as a scaffold for the development of new pharmaceuticals.
作用机制
The mechanism of action of 1-Cyclohexylsilatrane involves its interaction with various molecular targets and pathways. Its unique structure allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical transformations .
相似化合物的比较
1-Cyclohexylsilatrane can be compared to other silatranes such as 1-Phenylsilatrane and 1-Methylsilatrane . While these compounds share a similar core structure, the presence of different substituents (cyclohexyl, phenyl, methyl) imparts unique properties to each compound. For example, this compound exhibits enhanced stability and reactivity compared to its phenyl and methyl counterparts, making it more suitable for certain applications .
Similar compounds include:
- 1-Phenylsilatrane
- 1-Methylsilatrane
- 1-Ethylsilatrane
These compounds highlight the versatility of the silatrane family and their potential for various applications in science and industry.
属性
CAS 编号 |
31865-49-3 |
|---|---|
分子式 |
C12H23NO3Si |
分子量 |
257.40 g/mol |
IUPAC 名称 |
1-cyclohexyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H23NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h12H,1-11H2 |
InChI 键 |
MVTYGOLWLNDFRD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)[Si]23OCCN(CCO2)CCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


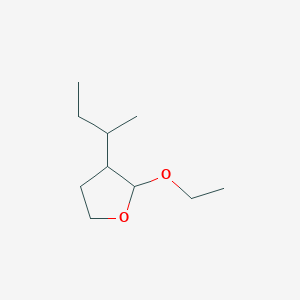


![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
